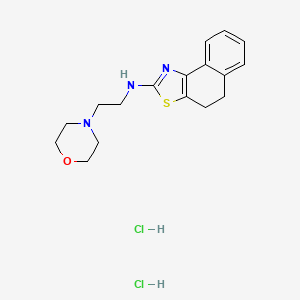
Naphtho(1,2-d)thiazol-2-amine, 4,5-dihydro-N-(2-(4-morpholinyl)ethyl)-, dihydrochloride
Cat. No. B8377979
Key on ui cas rn:
118707-60-1
M. Wt: 388.4 g/mol
InChI Key: JELZEJSUONHTAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05378706
Procedure details


3.66 g of N-benzoyl-N'-(morpholinoethyl)thiourea are refluxed in 17.5 ml of a 2.5N solution of sodium hydroxide under a nitrogen atmosphere for 15 minutes. After cooling, concentrated hydrochloric acid is added until the pH is 7. A solution of 3 g of 2-bromo-1,2,3,4-tetrahydronaphthalen-1-one in 20 ml of ethanol is added and the mixture is refluxed for 1 hour. After evaporation of the solvent, the residue is neutralized by the addition of sodium bicarbonate and extraction is carried out twice with methylene chloride. The organic phase is dried over magnesium sulfate and chromatographed on a silica column by elution with a methylene chloride/methanol mixture (95/5 vol/vol).

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:9][C:10]([NH:12][CH2:13][CH2:14][N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1)=[S:11])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[ClH:23].Br[CH:25]1[CH2:34]CC2C(=CC=CC=2)[C:26]1=O>C(O)C>[ClH:23].[ClH:23].[O:18]1[CH2:19][CH2:20][N:15]([CH2:14][CH2:13][NH:12][C:10]2[S:11][C:26]3[CH2:25][CH2:34][C:7]4[C:2](=[CH:3][CH:4]=[CH:5][CH:6]=4)[C:1]=3[N:9]=2)[CH2:16][CH2:17]1 |f:1.2,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3.66 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)NC(=S)NCCN1CCOCC1
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1C(C2=CC=CC=C2CC1)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is refluxed for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the solvent
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is neutralized by the addition of sodium bicarbonate and extraction
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase is dried over magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed on a silica column by elution with a methylene chloride/methanol mixture (95/5 vol/vol)
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.Cl.O1CCN(CC1)CCNC=1SC2=C(N1)C1=CC=CC=C1CC2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
